Acylation of Piperazine: 1-(4-methoxyphenyl)piperazine is reacted with a suitable acylating agent, such as phosgene, carbonyldiimidazole (CDI), or an appropriate acid chloride, to introduce the carboxamide group. [, , , , ]
Chemical Reactions Analysis
N-Alkylation: The secondary amine in the piperazine ring can be further alkylated with different alkyl halides to introduce a variety of substituents. [, ]
Amide Coupling Reactions: The amide functionality can undergo reactions like hydrolysis or coupling reactions with amines to generate new amide derivatives. []
Metal Complexation: The piperazine ring can act as a ligand and coordinate to metal ions, leading to the formation of metal complexes. []
Applications
Antiproliferative agents: Several synthesized derivatives show promising activity against various cancer cell lines. [, , , ]
α1-Adrenoceptor Antagonists: Compounds incorporating the N-(4-methoxyphenyl)piperazine-1-carboxamide scaffold have been explored for their potential in treating conditions like benign prostatic hyperplasia (BPH). [, ]
Dopamine D3 receptor ligands: This class of compounds exhibits high affinity and selectivity for D3 receptors, highlighting their potential for treating psychotic disorders and substance use disorders. [, , , ]
Compound Description: This compound is an indazole derivative found to exhibit antiproliferative activity against several cancer cell lines. [] It was synthesized through a multi-step process involving the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine. []
Compound Description: HJZ-12 is a potent α1D/1A antagonist derived from naftopidil (NAF). [] It shows a high subtype-selectivity for both α1D- and α1A- AR, with a 47.9- and 19.1-fold selectivity, respectively, compared to a1B-AR. [] HJZ-12 has been shown to inhibit prostate growth by decreasing cell proliferation and inducing apoptosis, potentially making it a multi-target candidate for BPH treatment. []
Compound Description: AP163 acts as a trace amine-associated receptor 1 (TAAR1) agonist. [] It has shown a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, suggesting potential as a treatment for disorders associated with increased dopaminergic function, such as schizophrenia. []
Relevance: This compound, while containing a carboxamide group and a substituted phenyl ring, differs significantly from N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride. Instead of a piperazine ring, AP163 features a 4-(2-aminoethyl)piperidine core. [] This difference highlights the structural diversity within compounds explored for their activity on various receptors and their potential therapeutic applications.
Compound Description: This compound is a Rho kinase inhibitor with a notable unsymmetrical urea structure. [] It is being investigated for its potential in treating central nervous system disorders. []
Compound Description: This compound has been characterized by X-ray crystallography, revealing its molecular conformation and the presence of hydrogen bonding in its crystal structure. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and intermolecular interactions. []
Compound Description: The crystal structure of this compound has been determined, revealing details about its molecular conformation and the hydrogen bonding patterns within its crystal lattice. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and the nature of intermolecular interactions in the solid state. []
Compound Description: A series of these derivatives were designed and synthesized as potential falcipain-2 (FP-2) inhibitors, a crucial target for developing antimalarial drugs. [] The design was based on a ligand-based approach using a three-point pharmacophore model. [] Despite the rationale, the synthesized compounds showed weak or no inhibition of FP-2 at tested concentrations, indicating the limitations of the pharmacophore model and the need for further structural optimization. []
4-(4-Methoxyphenyl)piperazine Derivatives
Compound Description: Eleven novel derivatives of 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine were synthesized and characterized. [] These compounds were created through an acylation reaction using various acyl chlorides. [] While specific biological activities are not mentioned for these derivatives in the provided abstract, their synthesis suggests an interest in exploring their potential pharmacological properties.
Relevance: These derivatives are structurally related to N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride as they both share the 4-(4-methoxyphenyl)piperazine core. The main difference lies in the absence of the carboxamide group in these derivatives. They instead possess an aniline group (4-aminophenyl) attached to the piperazine nitrogen, which has been further modified through acylation with various acyl chlorides. []
Compound Description: Compound 6 is an amuvatinib derivative that selectively targets and eliminates tumor cells under glucose starvation. [] It functions by inhibiting the mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells. [] This mechanism positions compound 6 as a potential antitumor agent for treating tumors experiencing glucose deprivation.
Compound Description: This series of derivatives showed promising anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. [] Molecular docking studies indicated favorable interactions with the tyrosine kinase active site of the epidermal growth factor receptor (EGFR). [] These findings suggest the potential of these derivatives as anticancer agents targeting EGFR.
Compound Description: This compound has been characterized using X-ray crystallography, providing details about its structure, including the E configuration around the azomethine double bond and the presence of intramolecular and intermolecular hydrogen bonding. []
Piperazine-1,2,3-triazole Derivatives
Compound Description: These compounds were designed and synthesized as potential inhibitors of the S100A2-p53 protein-protein interaction, a target for pancreatic cancer treatment. [] The synthesized derivatives showed varying degrees of growth inhibition against a panel of 16 human cancer cell lines, including pancreatic cancer cell lines. [] Notably, compound 52, containing a 2-methoxy and 4-trifluoromethyl substitution pattern on the benzene ring, exhibited potent sub-micromolar GI50 values against the pancreatic cancer cell lines, indicating its potential as a lead compound for further development. []
Compound Description: This series of derivatives exhibited high affinity for serotonin receptors, particularly 5-HT1A and 5-HT7, suggesting potential antidepressant activity. [, , ] In vivo studies confirmed this potential, with one compound displaying antidepressant-like effects in the tail suspension test in mice at a dose of 2.5 mg/kg. [] Further investigations revealed that these compounds are not mutagenic and display antimutagenic properties in the Ames test. []
Compound Description: These compounds are described in a patent focused on their potential as antitumor agents. [] The patent outlines the synthesis and various substituent patterns allowed within this chemical series. []
Compound Description: MK-8617 is an orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) developed for the treatment of anemia. [] Preclinical studies demonstrated its efficacy in stimulating erythropoiesis and increasing hemoglobin levels in animal models. [] Notably, a major focus of the optimization process was to reduce the long half-life observed in higher species with earlier compounds. [] MK-8617 represents a significant advancement in anemia treatment due to its unique mechanism of action and improved pharmacokinetic properties.
Compound Description: TM-208, a novel compound with impressive in vivo and in vitro anticancer activity and low toxicity, has been studied for its metabolism in rats. [] Five metabolites were identified, primarily resulting from metabolic transformations like N-demethylation, oxidation, and sulfine formation. [] Understanding the metabolic fate of TM-208 is crucial for further development and to potentially predict potential drug-drug interactions.
Compound Description: PKM-838 is a novel, potent, selective, and orally active fatty acid amide hydrolase (FAAH) inhibitor. [] It exhibits high selectivity for FAAH over 137 other molecular targets and acts irreversibly. [] PKM-833 effectively elevates anandamide (AEA) concentrations in the rat brain and shows promising analgesic effects in rat models of inflammatory pain without significant side effects. [] These findings suggest that PKM-833 holds therapeutic potential for treating inflammatory pain and serves as a valuable tool for investigating the role of FAAH in various physiological and pathological conditions.
Compound Description: This compound's crystal structure has been determined, revealing a chair conformation for the piperazine ring and a near-planar arrangement of the methoxyphenyl and quinoline rings. [] The crystal packing is stabilized by weak C–H⋯N and C–H⋯O interactions and π–π stacking interactions. []
Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. [] It exhibits high affinity for 5-HT2A receptors and moderate affinity for 5-HT2C receptors, while lacking significant affinity for D2 and H1 receptors, which are often associated with the side effects of other antipsychotic drugs. [] AC-90179 effectively blocks the effects of the 5-HT2A agonist (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride and attenuates phencyclidine-induced hyperactivity in animal models. [] Despite its limited oral bioavailability due to rapid metabolism, AC-90179 represents a promising lead compound for the development of novel antipsychotics with potentially improved side effect profiles.
Compound Description: All four stereoisomers of this tryptoline or tetrahydro-β-carboline derivative were synthesized and evaluated for their effects on HeLa cell viability. [] The study demonstrated a clear link between the stereochemistry of the isomers and their cytotoxic activity, emphasizing the importance of stereochemical considerations in drug design and development.
Compound Description: This compound, a radiolabeled derivative of a D3R ligand, was developed for potential use in PET imaging of brain D3 receptors. [] Unfortunately, [11C]BAK4-51 proved to be a substrate for brain efflux transporters, hindering its ability to provide D3R-specific signals in rodent and monkey brain. [] This finding underscores the challenges in developing effective PET radioligands for imaging specific brain receptors and highlights the need to address factors like transporter interactions during the development process.
Compound Description: WC-10 and its tritiated analog, [3H]WC-10, exhibit high affinity and selectivity for dopamine D3 receptors (D3Rs) over dopamine D2 receptors (D2Rs). [, ] This selectivity makes them valuable tools for studying D3Rs, particularly in the context of drug development for treating disorders like schizophrenia and substance use disorders. [, ]
Compound Description: RX-5902 is a potent anti-cancer compound that induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. [] It exhibits synergistic growth inhibition in combination with other anticancer agents and demonstrates potent activity in drug-resistant cancer cells. [] Mechanistic studies revealed that RX-5902 interacts with p68 RNA helicase (DDX5), disrupting its ATPase activity stimulated by β-catenin, suggesting a potential mechanism for its anti-cancer effects. [] RX-5902 represents a promising lead compound for further development as a novel anticancer therapeutic.
Compound Description: This compound demonstrated α1-adrenoceptor antagonist activity in in vitro animal experiments. [] The crystal structure revealed a planar benzopyran ring system, a chair conformation for the piperazine ring, and intermolecular hydrogen bonding involving water molecules and piperazine moieties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.